molecular formula C10H15NO B14662850 3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde CAS No. 41728-28-3

3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B14662850
CAS No.: 41728-28-3
M. Wt: 165.23 g/mol
InChI Key: HCTYDSZHPXUSTF-UHFFFAOYSA-N
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Description

3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H15NO It is a derivative of pyrrole, characterized by the presence of ethyl and methyl substituents on the pyrrole ring and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diethyl-5-methylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The pyrrole ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Lacks the ethyl substituents, making it less sterically hindered.

    4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with different substitution pattern.

    5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carbaldehyde): A dimeric form with a methylene bridge.

Uniqueness: 3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both ethyl and methyl groups provides a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

41728-28-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C10H15NO/c1-4-8-7(3)11-10(6-12)9(8)5-2/h6,11H,4-5H2,1-3H3

InChI Key

HCTYDSZHPXUSTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1CC)C=O)C

Origin of Product

United States

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